molecular formula C17H16N2O5S B5481803 {2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone

{2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone

Cat. No.: B5481803
M. Wt: 360.4 g/mol
InChI Key: HHRGTOVQWCPGMW-UHFFFAOYSA-N
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Description

{2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

[2-(4-nitrophenyl)sulfonylphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-17(18-11-3-4-12-18)15-5-1-2-6-16(15)25(23,24)14-9-7-13(8-10-14)19(21)22/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRGTOVQWCPGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone typically involves multiple steps, starting with the preparation of the core aromatic and heterocyclic structures. The key steps include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Sulfonylation: Addition of the sulfonyl group to the aromatic ring.

    Formation of the Pyrrolidinyl Group: Incorporation of the pyrrolidinyl group through a series of reactions involving amines and other reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

{2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole Derivatives: Known for their antimicrobial and anti-inflammatory activities.

    Pyrrolidine Derivatives: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

{2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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